molecular formula C8H16ClNO2 B2771556 Cyclopropyl(1,4-dioxan-2-yl)methanamine hydrochloride CAS No. 2138128-04-6

Cyclopropyl(1,4-dioxan-2-yl)methanamine hydrochloride

Cat. No.: B2771556
CAS No.: 2138128-04-6
M. Wt: 193.67
InChI Key: MEMJOQCUPOHYKB-UHFFFAOYSA-N
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Description

Cyclopropyl(1,4-dioxan-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C8H15NO2·HCl It is a hydrochloride salt form of cyclopropyl(1,4-dioxan-2-yl)methanamine, which is characterized by the presence of a cyclopropyl group and a 1,4-dioxane ring

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclopropyl(1,4-dioxan-2-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c9-8(6-1-2-6)7-5-10-3-4-11-7;/h6-8H,1-5,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEMJOQCUPOHYKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2COCCO2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138128-04-6
Record name cyclopropyl(1,4-dioxan-2-yl)methanamine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopropyl(1,4-dioxan-2-yl)methanamine hydrochloride typically involves the following steps:

    Formation of the 1,4-dioxane ring: This can be achieved through the dehydrative cyclization of vicinal diols in the presence of acid or Lewis acid catalysts.

    Introduction of the cyclopropyl group: The cyclopropyl group can be introduced through cyclopropanation reactions, which involve the addition of a carbene to an alkene.

    Amination: The final step involves the introduction of the amine group to form cyclopropyl(1,4-dioxan-2-yl)methanamine. This can be achieved through reductive amination or other amination methods.

    Formation of the hydrochloride salt: The free base of cyclopropyl(1,4-dioxan-2-yl)methanamine is reacted with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(1,4-dioxan-2-yl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Cyclopropyl(1,4-dioxan-2-yl)methanamine hydrochloride has been investigated for its potential as a pharmaceutical intermediate. Its structure allows it to serve as a building block in the synthesis of biologically active compounds. For instance, derivatives of this compound have shown promise in developing drugs targeting specific biological pathways.

Case Study: Antiviral Activity
Research has demonstrated that compounds similar to this compound exhibit antiviral properties. A study on gem diether nucleosides indicated significant antiviral activity against vaccinia and cowpox viruses, suggesting that derivatives of this compound could be explored for similar applications .

Asymmetric Synthesis

The compound is utilized in asymmetric synthesis due to its chiral nature. It acts as a chiral reagent in various catalytic processes, enabling the formation of enantiomerically enriched products. This application is crucial in the development of pharmaceuticals where chirality plays a significant role in efficacy and safety.

Data Table: Comparison of Chiral Reagents

Chiral ReagentApplication AreaAdvantages
Cyclopropyl(1,4-dioxan-2-yl)methanaminePharmaceutical SynthesisHigh enantioselectivity
(R)-1,4-Dioxan-2-yl-methanolOrganic ChemistryVersatile building block
(S)-2-Amino-3-methylbutanoic acidBiochemistryEffective in enzyme inhibition studies

Polymer Science

In addition to its roles in organic synthesis and medicinal chemistry, this compound can be incorporated into polymer systems. Its unique structure can enhance the properties of polymers, making them suitable for specialized applications such as drug delivery systems or biodegradable materials.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The hydroxyl group present in the dioxane ring facilitates hydrogen bonding with biomolecules, potentially modulating enzymatic activities and receptor interactions.

Mechanism Overview:

  • Hydrogen Bonding: The hydroxyl group forms hydrogen bonds with proteins or nucleic acids.
  • Enzyme Modulation: Influences enzymatic pathways by altering substrate binding.
  • Receptor Interaction: May affect ligand-receptor binding dynamics.

Mechanism of Action

The mechanism of action of cyclopropyl(1,4-dioxan-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Cyclopropyl(1,4-dioxan-2-yl)methanamine hydrochloride can be compared with similar compounds such as:

    Cyclopropyl(1,4-dioxan-2-yl)methanamine: The free base form without the hydrochloride salt.

    ®- (1,4-Dioxan-2-yl)methanamine hydrochloride: A similar compound with a different stereochemistry.

    Other 1,4-dioxane derivatives: Compounds with variations in the substituents on the 1,4-dioxane ring.

The uniqueness of this compound lies in its specific combination of the cyclopropyl group and the 1,4-dioxane ring, which imparts distinct chemical and biological properties.

Biological Activity

Cyclopropyl(1,4-dioxan-2-yl)methanamine hydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropyl group attached to a 1,4-dioxane ring with a methanamine functional group. This unique structure may influence its interaction with biological targets, potentially enhancing its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. The amine group is capable of forming hydrogen bonds and ionic interactions, which are crucial for binding to enzymes and receptors. The dioxane ring structure may also contribute to its binding affinity and specificity in biological systems.

Biological Activity Overview

Research has indicated that this compound may exhibit several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that compounds similar in structure have demonstrated antimicrobial properties against various pathogens, including bacteria and fungi .
  • Anticancer Properties : Some derivatives of dioxane compounds have shown potential in inhibiting cancer cell proliferation in vitro, indicating possible anticancer activity .
  • Enzyme Interaction : The compound may influence metabolic pathways by interacting with specific enzymes, potentially modulating their activity.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerReduced proliferation in cancer cell lines
Enzyme ModulationAltered enzyme activity in metabolic pathways

Case Studies

  • Antimicrobial Efficacy : A study tested various dioxane derivatives against Staphylococcus aureus and Candida albicans. Results indicated significant antibacterial and antifungal activity, suggesting that this compound could exhibit similar effects due to structural similarities .
  • Anticancer Potential : In vitro assays conducted on related compounds revealed that certain dioxane derivatives inhibited the growth of multiple cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest .
  • Enzyme Interaction Studies : Investigations into the interaction of dioxane derivatives with key metabolic enzymes showed that these compounds could modulate enzyme activity, impacting important biochemical pathways.

Q & A

Basic: What synthetic strategies are recommended for preparing Cyclopropyl(1,4-dioxan-2-yl)methanamine hydrochloride, and how do reaction conditions optimize yield?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the cyclopropanation of a precursor (e.g., 1,4-dioxane derivatives) followed by amine functionalization. Key steps include:

  • Cyclopropane ring formation : Use of transition-metal catalysts (e.g., palladium) or Simmons-Smith reagents under inert atmospheres to ensure stereochemical control .
  • Amine introduction : Reductive amination or nucleophilic substitution, with temperature control (0–25°C) to minimize side reactions .
  • Hydrochloride salt formation : Precipitation in anhydrous HCl/ether mixtures to enhance stability and solubility .
    Yield optimization requires precise stoichiometry, inert conditions, and purification via recrystallization or column chromatography.

Advanced: How does the 1,4-dioxane moiety influence pharmacokinetics compared to aryl-substituted cyclopropylmethanamine analogs?

Methodological Answer:
The 1,4-dioxane ring enhances aqueous solubility due to its oxygen-rich structure, improving bioavailability relative to lipophilic aryl analogs (e.g., fluorophenyl derivatives) . However, it may reduce metabolic stability in vivo due to potential oxidative cleavage by cytochrome P450 enzymes. Comparative studies using:

  • LogP measurements : Assess lipophilicity differences (1,4-dioxane vs. aryl groups).
  • Microsomal stability assays : Quantify metabolic degradation rates .
  • Plasma protein binding assays : Evaluate distribution differences.
    Data contradictions (e.g., in vitro vs. in vivo half-life) can be resolved by adjusting dosing protocols or prodrug strategies .

Basic: Which analytical techniques are critical for structural validation of this compound?

Methodological Answer:

  • NMR spectroscopy : 1H/13C NMR confirms cyclopropane ring integrity (characteristic δ 0.5–1.5 ppm protons) and 1,4-dioxane signals (δ 3.5–4.5 ppm) .
  • HPLC-MS : Quantifies purity (>95%) and detects byproducts (e.g., unreacted intermediates) .
  • X-ray crystallography : Resolves stereochemistry and salt formation (HCl coordination) .

Advanced: How can discrepancies between in vitro receptor binding and in vivo efficacy data be systematically addressed?

Methodological Answer:

  • Dose-response profiling : Use radioligand binding assays (e.g., serotonin/dopamine receptors) to correlate in vitro IC50 with in vivo behavioral models (e.g., forced swim test for antidepressants) .
  • Pharmacokinetic/pharmacodynamic (PK/PD) modeling : Integrate plasma concentration data with target engagement metrics .
  • Metabolite screening : Identify active/inactive metabolites via LC-MS/MS to explain reduced in vivo potency .

Basic: How does the hydrochloride salt form impact the compound’s physicochemical properties?

Methodological Answer:
The hydrochloride salt improves:

  • Solubility : Enhanced polar interactions in aqueous buffers (e.g., PBS, pH 7.4) compared to the free base .
  • Stability : Reduced hygroscopicity and oxidation susceptibility during storage .
    Characterization via:
  • Thermogravimetric analysis (TGA) : Measures decomposition temperature.
  • Dynamic vapor sorption (DVS) : Assesses moisture uptake .

Advanced: What computational approaches predict target interactions for this compound?

Methodological Answer:

  • Molecular docking : Screen against GPCRs (e.g., 5-HT2A, D2 receptors) using AutoDock Vina, prioritizing binding poses with hydrogen bonds to the dioxane oxygen .
  • Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes (100 ns trajectories) to assess stability of the cyclopropane-dioxane conformation in binding pockets .
  • Quantum mechanics/molecular mechanics (QM/MM) : Calculate binding energy contributions of the cyclopropane ring’s strain .

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